molecular formula C13H19NO3S B6693446 Methyl 4-[4-(oxan-4-yl)-1,3-thiazol-2-yl]butanoate

Methyl 4-[4-(oxan-4-yl)-1,3-thiazol-2-yl]butanoate

Cat. No.: B6693446
M. Wt: 269.36 g/mol
InChI Key: ZHSRXARIPNCVPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-[4-(oxan-4-yl)-1,3-thiazol-2-yl]butanoate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anticancer properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of a thioamide with an α-haloketone under reflux conditions to form the thiazole ring . The oxan-4-yl group can be introduced through a nucleophilic substitution reaction, and the esterification can be achieved using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and precise control of reaction conditions can lead to efficient large-scale production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[4-(oxan-4-yl)-1,3-thiazol-2-yl]butanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Halogenating agents and nucleophiles like amines or thiols are commonly employed.

Major Products Formed

Scientific Research Applications

Methyl 4-[4-(oxan-4-yl)-1,3-thiazol-2-yl]butanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-[4-(oxan-4-yl)-1,3-thiazol-2-yl]butanoate involves interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Properties

IUPAC Name

methyl 4-[4-(oxan-4-yl)-1,3-thiazol-2-yl]butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S/c1-16-13(15)4-2-3-12-14-11(9-18-12)10-5-7-17-8-6-10/h9-10H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHSRXARIPNCVPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCC1=NC(=CS1)C2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.